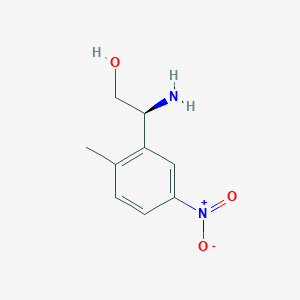

(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

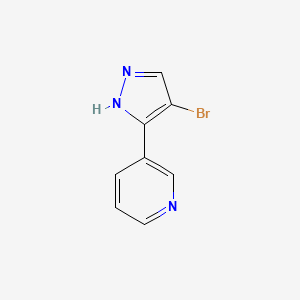

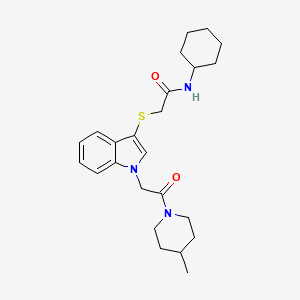

“(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol” is a complex organic compound. It likely contains an amino group (-NH2), a nitro group (-NO2), and a hydroxyl group (-OH) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of similar compounds often contains multiple bonds, aromatic bonds, and a six-membered ring . The exact structure of “(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol” would depend on the positions of the amino, nitro, and hydroxyl groups on the phenyl ring.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nitration . The specific reactions that “(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol” would undergo would likely depend on the conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Similar compounds often have properties such as a certain molecular weight and the ability to form solid crystals . The exact properties of “(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol” would depend on its specific structure.科学的研究の応用

Phase Transformation Studies

A study by Li et al. (2007) explored the solid-solid phase transformation of a related compound, 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. They found that the transformation rate is affected by crystal size and that ethanol vapor annealing can slow the transformation. This research highlights the importance of crystal defects and the role of ethanol in phase transformations (Li et al., 2007).

Electrochemical Synthesis

Nematollahi and Gomar (2012) investigated the electrochemical reduction of 2-nitrophenol derivatives, leading to the formation of 2-aminophenol derivatives. They utilized an electrochemical synthesis approach to produce copper(II) complexes of these compounds, demonstrating a potential application in electro-inorganic synthesis (Nematollahi & Gomar, 2012).

Heterocyclization Reactions

Palchikov (2015) explored reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents, leading to the formation of oxazaheterocycles. This indicates its potential use in synthetic organic chemistry for creating diverse heterocyclic structures (Palchikov, 2015).

Nitroarene Reduction

Watanabe et al. (1984) studied the reduction of nitroarenes to aminoarenes using formic acid and a ruthenium catalyst. They achieved high yields and selectivity, showcasing the utility of this compound in catalytic reduction processes (Watanabe et al., 1984).

Receptor Differentiation

Lands, Ludueña, and Buzzo (1967) researched the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol derivatives, finding that these modifications can alter sympathomimetic activity. This suggests potential applications in pharmacology and receptor research (Lands et al., 1967).

NLO Active Polyurethanes

Jecs et al. (2009) synthesized derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol for developing electro-optical active polyurethanes. They investigated molecular geometry and nonlinear optical (NLO) performance, which could have implications in materials science (Jecs et al., 2009).

Crystal Structure Analysis

Kochetov and Kuz’mina (2007) examined the crystal structure of a molecular complex related to this compound, revealing insights into hydrogen bonding interactions and crystal formation. This research is relevant to crystallography and materials science (Kochetov & Kuz’mina, 2007).

Spectroscopic and Structural Studies

Kianfar et al. (2015) synthesized and characterized new complexes involving related compounds, using spectroscopic techniques and X-ray crystallography. This underscores its application in coordination chemistry and structural analysis (Kianfar et al., 2015).

特性

IUPAC Name |

(2S)-2-amino-2-(2-methyl-5-nitrophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADISPFSUHLIZGZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)

![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)

![9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2413447.png)